An In-depth Technical Guide to the Synthesis of Dipentaerythrityl Hexacaprylate
An In-depth Technical Guide to the Synthesis of Dipentaerythrityl Hexacaprylate
This guide provides a comprehensive overview of the synthesis of Dipentaerythrityl Hexacaprylate, a versatile hexaester with significant applications in the cosmetics and personal care industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, procedural intricacies, and analytical validation of its synthesis.
Introduction to Dipentaerythrityl Hexacaprylate
Dipentaerythrityl Hexacaprylate is the hexaester formed from the reaction of dipentaerythritol with caprylic acid (octanoic acid).[3][4] It is a multifunctional ingredient valued for its emollient, emulsifying, and viscosity-controlling properties.[3][5][6] Its unique molecular structure, derived from a dimer of pentaerythritol and caprylic/capric acids, imparts a luxurious, non-tacky feel to skincare formulations, enhancing skin hydration and softness.[1][7][8]
Chemical Structure and Properties:
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IUPAC Name: [3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl] octanoate[4]
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CAS Number: 82735-99-7[4]
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Molecular Formula: C₅₈H₁₀₆O₁₃[4]
Dipentaerythrityl Hexacaprylate is recognized for its low potential for comedogenicity, making it suitable for a wide array of skin types.[3][7]
The Core Synthesis: Esterification
The primary method for synthesizing Dipentaerythrityl Hexacaprylate is through the direct esterification of dipentaerythritol with caprylic acid.[2][3] This reaction involves the formation of an ester bond between the hydroxyl groups of the polyol (dipentaerythritol) and the carboxyl group of the fatty acid (caprylic acid), with the concurrent elimination of water.
Reaction Mechanism and Stoichiometry
The esterification is a reversible reaction. To drive the equilibrium towards the product side, the water formed during the reaction must be continuously removed. The stoichiometry of the reaction requires six moles of caprylic acid for every mole of dipentaerythritol to achieve complete esterification of all six hydroxyl groups.
Reaction Equation:
C₁₀H₂₂O₇ (Dipentaerythritol) + 6 C₈H₁₆O₂ (Caprylic Acid) ⇌ C₅₈H₁₀₆O₁₃ (Dipentaerythrityl Hexacaprylate) + 6 H₂O
The Role of Catalysis
Acid catalysts are typically employed to accelerate the rate of esterification. Common catalysts include:
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Homogeneous Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid (p-TSA), and methanesulfonic acid are effective but can lead to darker colored products and require a neutralization and washing step for removal, which can generate significant wastewater.[10][11]
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Organometallic Catalysts: Tin-based catalysts, for example, can offer high product yields and simpler post-reaction work-ups.[12]
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Heterogeneous Catalysts: Solid acid catalysts like silica-zirconia (SiO₂–ZrO₂) offer the advantage of easy separation from the reaction mixture, enabling a "zero waste" approach, though they may require washing before reuse.[10]
The choice of catalyst significantly impacts reaction time, temperature, and the final purity of the product.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed methodology for the synthesis of Dipentaerythrityl Hexacaprylate, emphasizing safety and procedural accuracy.
Reagents and Equipment
| Reagent/Equipment | Specification |
| Dipentaerythritol | High purity grade |
| Caprylic Acid | ≥ 99% purity |
| Catalyst | e.g., p-toluenesulfonic acid |
| Solvent (optional) | Toluene or xylene (for azeotropic removal of water) |
| Neutralizing Agent | Sodium carbonate or sodium hydroxide solution |
| Drying Agent | Anhydrous sodium sulfate |
| Reaction Vessel | Round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a condenser |
| Heating Mantle | With temperature control |
| Separatory Funnel | For washing steps |
| Rotary Evaporator | For solvent removal |
Synthesis Workflow
The synthesis of Dipentaerythrityl Hexacaprylate can be visualized as a multi-step process, from reaction setup to final product isolation.
Caption: A streamlined workflow for the synthesis of Dipentaerythrityl Hexacaprylate.
Detailed Procedure
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Reaction Setup: In a round-bottom flask, combine dipentaerythritol, a slight molar excess of caprylic acid (e.g., 6.6 moles per mole of dipentaerythritol), the chosen catalyst (e.g., 0.5-1.0 wt% of total reactants), and a solvent like toluene if azeotropic distillation is desired.
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Esterification: Heat the mixture to reflux (typically 150-220°C, depending on the catalyst and whether a solvent is used).[10] Continuously remove the water of reaction using a Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by analyzing samples for the acid value.
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Neutralization and Washing: Once the reaction is complete (indicated by the cessation of water formation or a low acid value), cool the mixture. If an acid catalyst was used, neutralize it with a base solution. Wash the organic layer sequentially with water and brine to remove any remaining catalyst, salts, and unreacted acid.
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Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: For high-purity applications, the crude product may require further purification by vacuum distillation or column chromatography to remove any colored impurities or by-products.
Characterization and Quality Control
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Dipentaerythrityl Hexacaprylate.
Analytical Techniques
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Functional group analysis | Presence of a strong ester carbonyl (C=O) peak (~1740 cm⁻¹), and disappearance of the broad hydroxyl (-OH) peak from dipentaerythritol. |
| NMR Spectroscopy (¹H & ¹³C) | Structural elucidation | Confirmation of the ester linkages and the overall molecular structure. Integration of proton signals should correspond to the expected ratio of protons in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of dipentaerythritol | A single major peak for the product, with minimal impurity peaks.[13] |
| Gas Chromatography (GC) | Analysis of residual starting materials | Determination of the concentration of unreacted caprylic acid. |
| Acid Value Titration | Quantification of residual free fatty acids | A low acid value indicates a high degree of esterification. |
| Hydroxyl Value Titration | Quantification of unreacted hydroxyl groups | A low hydroxyl value confirms the completion of the esterification. |
Expert Insights and Troubleshooting
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Problem: Dark Product Color: This is often caused by high reaction temperatures or the use of strong acid catalysts.
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Solution: Employ a milder catalyst or lower the reaction temperature. The use of an antioxidant during the reaction can also prevent color formation.[14] A final decolorization step with activated carbon may be necessary.
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-
Problem: Incomplete Reaction: This can be due to inefficient water removal or insufficient catalyst.
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Solution: Ensure the reaction setup is efficient for azeotropic distillation. Check the activity of the catalyst and consider increasing its concentration.
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Problem: Difficult Purification: The high boiling point and viscosity of the product can make vacuum distillation challenging.
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Solution: For lab-scale synthesis, column chromatography can be a more practical purification method. For industrial production, optimizing the reaction to minimize by-product formation is key to simplifying purification.
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Conclusion
The synthesis of Dipentaerythrityl Hexacaprylate via direct esterification is a well-established and scalable process. Careful selection of the catalyst and reaction conditions is paramount to achieving a high yield and purity of the final product. The in-depth understanding of the reaction mechanism, coupled with robust analytical characterization, ensures the production of a high-quality hexaester suitable for demanding applications in the cosmetic and pharmaceutical industries.
References
- Dipentaerythrityl Hexacaprylate/Hexacaprate: An In-Depth Look at Its Role in Cosmetics. (n.d.).
- Dipentaerythrityl hexacaprylate/ hexacaprate in skincare, What is? - Lesielle. (n.d.).
- Dipentaerythrityl Hexacaprylate/Hexacaprate in Skin Care: What It Is and Is It Safe? | Paula's Choice. (n.d.).
- Dipentaerythrityl hexacaprylate | C58H106O13 | CID 13628816 - PubChem. (n.d.).
- The Power of Emollients: How Dipentaerythrityl Hexacaprylate/Hexacaprate Boosts Skincare Efficacy - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- DIPENTAERYTHRITYL HEXACAPRYLATE HEXACAPRATE - SpecialChem. (2021, July 26).
- Buy Dipentaerythrityl hexacaprylate | 82735-99-7 - Smolecule. (n.d.).
- EWG Skin Deep® | What is DIPENTAERYTHRITYL HEXACAPRYLATE/HEXACAPRATE. (n.d.).
- dipentaerythrityl hexacaprylate / hexacaprate, 68130-24-5 - The Good Scents Company. (n.d.).
- Dipentaerythrityl hexacaprylate/ hexacaprate in skincare, What is? | Lesielle. (n.d.).
- Dipentaerythrityl Hexacaprylate/Hexacaprate (DPHCC) | Viscosity Modifiers | PhytoAxia. (n.d.).
- NL2030435B1 - A clean production method of dipentaerythritol hexaacrylate - Google Patents. (n.d.).
- Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC - NIH. (2016, May 9).
- CN102633635B - Clean production method of dipentaerythritol hexaacrylate - Google Patents. (n.d.).
- CN104086417A - Esterification method of pentaerythritol - Google Patents. (n.d.).
- DIPENTAERYTHRITYL HEXACAPRYLATE - gsrs. (n.d.).
- Analysis of dipentaerythritol by high-performance liquid chromatography - ResearchGate. (n.d.).
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